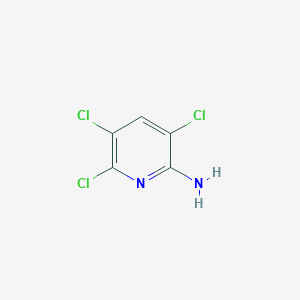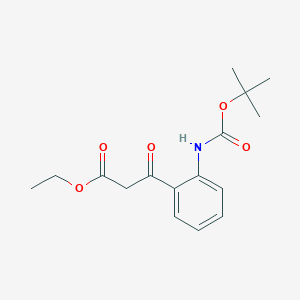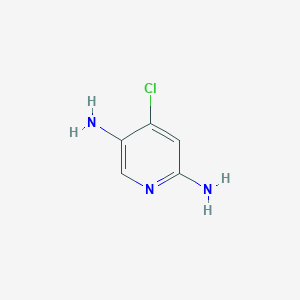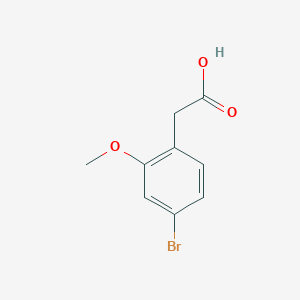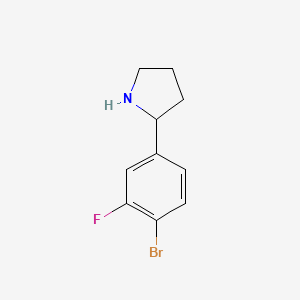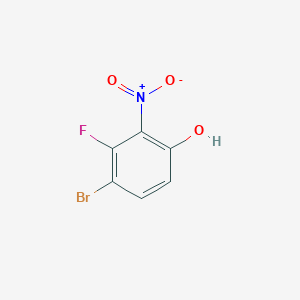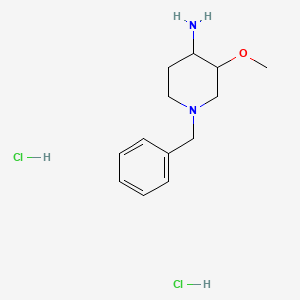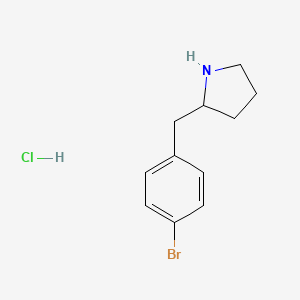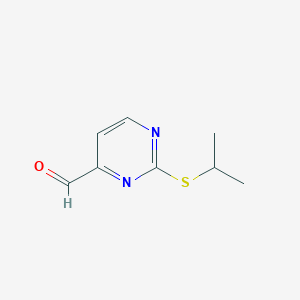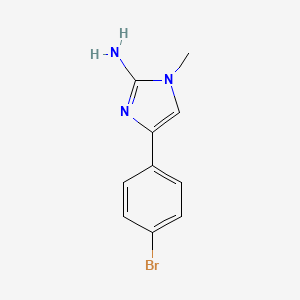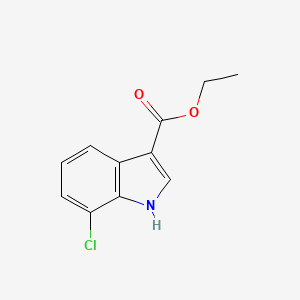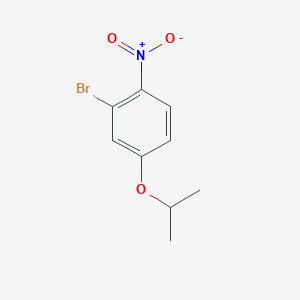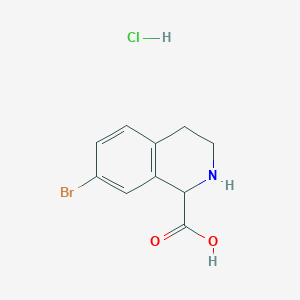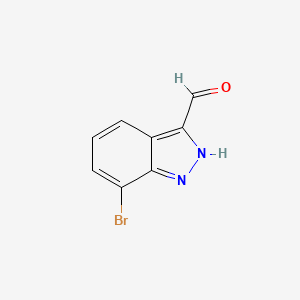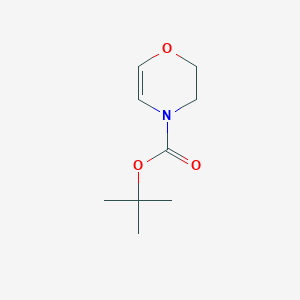
tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate
Overview
Description
Tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate (TBOC) is an organic compound belonging to the oxazine family of heterocyclic compounds. TBOC is a colorless solid with a melting point of 46°C and a boiling point of 150°C. It is a highly reactive compound and is used in a variety of synthetic and research applications. TBOC is synthesized from the reaction of 4-methyl-2-oxazoline and tert-butyl bromide in the presence of a base. It is a versatile reagent for the synthesis of a variety of organic compounds and has been used in the synthesis of drugs, dyes, and other organic compounds.
Scientific Research Applications
Tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate is used as a reagent in a variety of synthetic and research applications. It is a useful reagent for the synthesis of a variety of organic compounds and has been used in the synthesis of drugs, dyes, and other organic compounds. It is also used in the synthesis of polymers and other macromolecules. tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate has been used in the synthesis of a variety of heterocyclic compounds, such as polycyclic aromatic hydrocarbons, polyethers, and polyesters. It is also used in the synthesis of polyurethanes, polyamides, and polyimides.
In addition, tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate has also been used in the synthesis of a variety of antibiotics and other drugs. It is also used in the synthesis of a variety of polymers and other macromolecules. tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate has been used in the synthesis of a variety of heterocyclic compounds, such as polycyclic aromatic hydrocarbons, polyethers, and polyesters. It is also used in the synthesis of polyurethanes, polyamides, and polyimides.
Mechanism Of Action
Tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate is a highly reactive compound and its mechanism of action is not completely understood. It is believed to react with other molecules through a nucleophilic substitution reaction. The nucleophile attacks the carbon atom of the tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate molecule, resulting in the formation of a new bond between the two molecules. This reaction is believed to be the basis for its ability to react with a variety of other molecules.
Biochemical And Physiological Effects
The biochemical and physiological effects of tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate are not well understood. It is believed to have some effect on the metabolism of certain proteins and enzymes. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. In addition, tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate has been shown to inhibit the enzyme tyrosinase, which is involved in the production of melanin.
Advantages And Limitations For Lab Experiments
Tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate is a highly reactive compound and can be used in a variety of synthetic and research applications. It has a low melting point and is easy to handle in the laboratory. However, it is highly toxic and should be handled with caution. In addition, it is a volatile compound and should be stored in a tightly sealed container.
Future Directions
The potential applications of tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate are vast and further research is needed to fully understand its mechanism of action and its effects on biochemical and physiological processes. Further research is also needed to explore the potential applications of tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate in the synthesis of drugs, dyes, and other organic compounds. Additionally, further research is needed to explore the potential of tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate in the synthesis of polymers and other macromolecules. Finally, further research is needed to explore the potential of tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate in the synthesis of heterocyclic compounds, such as polycyclic aromatic hydrocarbons, polyethers, and polyesters.
properties
IUPAC Name |
tert-butyl 2,3-dihydro-1,4-oxazine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-9(2,3)13-8(11)10-4-6-12-7-5-10/h4,6H,5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUQKQQLAZLMFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



